(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide
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Overview
Description
(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a long aliphatic chain and a phenethyl group with a hydroxyl substitution. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Hydroxyphenethyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 4-hydroxyphenethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-Hydroxyphenethyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide bond play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenethyl)octadecanamide: Lacks the double bond in the aliphatic chain.
N-(4-Hydroxyphenethyl)hexadecanamide: Has a shorter aliphatic chain.
N-(4-Hydroxyphenethyl)octadec-9,12-dienamide: Contains additional double bonds in the aliphatic chain.
Uniqueness
(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide is unique due to the presence of the (E)-configuration double bond in the aliphatic chain, which can influence its physical and chemical properties, as well as its biological activity.
Properties
Molecular Formula |
C26H43NO2 |
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Molecular Weight |
401.6 g/mol |
IUPAC Name |
(E)-N-[2-(4-hydroxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h9-10,18-21,28H,2-8,11-17,22-23H2,1H3,(H,27,29)/b10-9+ |
InChI Key |
MWHSBABGQKDUFQ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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